萜品醇C

描述

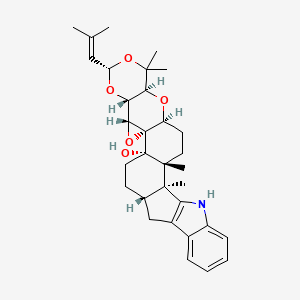

萜品醇 C 是一种天然存在的吲哚二萜类化合物,从真菌中分离得到,特别是从白枝孢属真菌中分离得到。它是萜品醇家族中较大的一部分,该家族以其复杂的分子结构和显著的生物活性而闻名。 萜品醇 C 因其对酰基辅酶 A:胆固醇酰基转移酶 (ACAT) 的强抑制活性而备受关注,ACAT 是一种参与胆固醇代谢的酶 .

科学研究应用

Pharmacological Applications

1.1 Inhibition of ACAT

Terpendole C exhibits potent inhibitory activity against ACAT, an enzyme critical in cholesterol metabolism. This inhibition can have therapeutic implications for conditions such as atherosclerosis and fatty liver disease. The compound's structure allows it to effectively bind to both ACAT1 and ACAT2, leading to reduced cholesteryl ester formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) for Terpendole C against ACAT has been reported as approximately 3.0 µM, demonstrating its potential as a pharmacological agent for managing lipid-related disorders .

1.2 Tremorgenic Activity

Research has shown that Terpendole C possesses tremorgenic properties, meaning it can induce tremors in animal models. In studies involving mice, Terpendole C was found to produce more intense tremors compared to other known tremorgens like paxilline, indicating its potency and rapid action .

Biochemical Research

2.1 Mechanism of Action

The mechanism by which Terpendole C inhibits ACAT involves binding to the enzyme's active site, thus preventing the conversion of free cholesterol into cholesteryl esters. This action alters lipid metabolism within cells, impacting various biochemical pathways related to cholesterol homeostasis.

- Biochemical Pathways : The inhibition of ACAT affects downstream signaling pathways that regulate lipid droplet formation and overall cellular metabolism .

Case Studies

3.1 Study on Structure-Activity Relationships (SAR)

A study isolated new terpendoles alongside Terpendole C and analyzed their inhibitory activities against sterol O-acyltransferase (SOAT) isozymes. The findings indicated that while some new analogs showed enhanced inhibitory effects, Terpendole C remained a significant compound due to its established efficacy against ACAT .

3.2 Comparative Analysis of Indole-Diterpenes

In a comparative study of various indole-diterpenes, Terpendole C was highlighted for its dual role as both an ACAT inhibitor and a tremorgenic agent. This unique profile differentiates it from other compounds in its class and suggests diverse applications in both therapeutic and toxicological research .

| Compound | Target Enzyme | IC50 (µM) | Tremorgenic Activity |

|---|---|---|---|

| Terpendole C | ACAT | 3.0 | Yes |

| Terpendole D | ACAT | 0.048 | No |

| Tolypocladin G | Unknown | N/A | Yes |

Table 2: Effects of Terpendole C on Lipid Metabolism

| Parameter | Effect |

|---|---|

| Cholesteryl Ester Formation | Inhibited |

| Triglyceride Synthesis | Enhanced at high doses |

| Phospholipid Synthesis | No significant effect |

作用机制

萜品醇 C 的主要作用机制涉及抑制酰基辅酶 A:胆固醇酰基转移酶 (ACAT)。这种酶催化胆固醇和脂肪酰基辅酶 A 形成胆固醇酯。 通过抑制 ACAT,萜品醇 C 减少胆固醇酯的形成,从而可能降低体内胆固醇水平 . 该过程涉及的分子靶标和途径包括 ACAT 酶和胆固醇代谢途径。

生化分析

Biochemical Properties

Terpendole C interacts with ACAT1 and ACAT2, inhibiting their activity . These enzymes are involved in the formation of cholesteryl esters, a process that Terpendole C potently inhibits .

Cellular Effects

The inhibition of ACAT1 and ACAT2 by Terpendole C can have significant effects on cellular processes. By inhibiting the formation of cholesteryl esters, Terpendole C can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Terpendole C exerts its effects at the molecular level by binding to ACAT1 and ACAT2, inhibiting their activity . This inhibition results in a decrease in the formation of cholesteryl esters .

Temporal Effects in Laboratory Settings

The effects of Terpendole C on ACAT1 and ACAT2 inhibition and cholesteryl ester formation are consistent over time

Metabolic Pathways

Terpendole C is involved in the metabolic pathway of cholesteryl ester formation, where it interacts with the enzymes ACAT1 and ACAT2 . The inhibition of these enzymes by Terpendole C can affect metabolic flux and metabolite levels .

准备方法

合成路线和反应条件: 萜品醇 C 的合成涉及多个步骤,从商业上可获得的起始原料开始。其中一条关键的合成路线包括使用分子间狄尔斯-阿尔德反应构建十氢-1H-苯并[f]色烯体系。 该反应涉及二烯中间体,4a-甲基-5-乙烯基-3,4,4a,7,8,8a-六氢-2H-色烯,以及亲二烯体,乙基-3-(1H-吲哚-2-基)丙烯酸酯 .

工业生产方法: 萜品醇 C 的工业生产尚未有详细的文献记载,这可能是由于其复杂的结构及其合成所面临的挑战。未来,合成生物学和代谢工程方面的进步可能会为更有效的生产方法铺平道路。

化学反应分析

反应类型: 萜品醇 C 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变其结构并增强其生物活性至关重要。

常用试剂和条件: 与萜品醇 C 反应中常用的试剂包括氧化剂,例如高锰酸钾,以及还原剂,例如硼氢化钠。反应条件通常包括受控温度和 pH 值,以确保所需的转化。

主要形成的产物: 萜品醇 C 反应形成的主要产物取决于所用试剂和条件。例如,氧化反应可导致形成羟基化衍生物,而还原反应可产生脱氧化合物。

相似化合物的比较

萜品醇 C 是吲哚二萜类家族的一部分,该家族包括其他化合物,例如萜品醇 A、萜品醇 B 和萜品醇 D。这些化合物共享一个共同的核心结构,但在侧链和官能团方面有所不同,导致其生物活性存在差异。 例如,萜品醇 D 也抑制 ACAT,但其效力略低于萜品醇 C . 其他类似化合物包括 volhemins,它们也是含有吲哚二萜的化合物,具有对甾醇 O-酰基转移酶的抑制活性 .

生物活性

Terpendole C is a biologically active compound classified as an indoloditerpene, primarily isolated from the fungal strain Albophoma yamanashiensis. This compound has garnered attention due to its significant inhibitory effects on acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The biological activity of Terpendole C is primarily linked to its potential therapeutic applications in managing conditions related to lipid metabolism, particularly in atherosclerosis.

Terpendole C exhibits its biological effects through the inhibition of ACAT, which plays a critical role in the esterification of cholesterol. By inhibiting this enzyme, Terpendole C reduces the synthesis of cholesteryl esters, thereby influencing lipid droplet formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) of Terpendole C for cholesteryl ester synthesis is reported to be approximately 3.0 mM . This indicates its potency as an ACAT inhibitor compared to other compounds.

Comparative Analysis with Related Compounds

A study comparing the effects of Terpendole C with sespendole, another compound derived from the same fungal source, highlights distinct mechanisms:

| Compound | IC50 (mM) | Inhibitory Effect on CE Synthesis | Inhibitory Effect on TG Synthesis | Notes |

|---|---|---|---|---|

| Terpendole C | 3.0 | Yes | No | Selective ACAT inhibitor |

| Sespendole | 4.0 | Yes | Yes | Inhibits both CE and TG synthesis |

Effects on Lipid Metabolism

In vitro studies have demonstrated that Terpendole C specifically inhibits cholesteryl ester synthesis without significantly affecting triglyceride or phospholipid synthesis at higher concentrations (20 mM) . This selective inhibition suggests a targeted approach in modulating lipid metabolism, making it a candidate for further research in atherosclerosis treatment.

Clinical Implications

Research has indicated that compounds like Terpendole C can potentially mitigate foam cell formation in macrophages, a key process in the development of atherosclerosis. By reducing cholesteryl ester accumulation, Terpendole C may help prevent the progression of cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the chemical structure of terpendoles affect their biological activity. Understanding these relationships is crucial for designing more effective ACAT inhibitors and enhancing therapeutic efficacy .

属性

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。